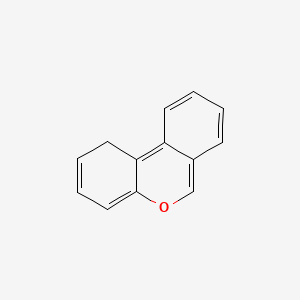

1H-Dibenzo(b,d)pyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

229-96-9 |

|---|---|

Molecular Formula |

C13H10O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1H-benzo[c]chromene |

InChI |

InChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-6,8-9H,7H2 |

InChI Key |

CQXBYXVFRAMLRT-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=C3C=CC=CC3=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Dibenzo B,d Pyran and Its Derivatives

Cyclization Reactions in Dibenzo[b,d]pyran Synthesis

Cyclization reactions are a cornerstone in the synthesis of the dibenzo[b,d]pyran framework, involving the formation of the pyran ring through various intramolecular and intermolecular processes.

Formal [3+3] Cyclizations from Substituted Precursors

The formal [3+3] cyclization approach represents a powerful strategy for constructing the dibenzo[b,d]pyran skeleton. This method typically involves the reaction of a three-atom component with another three-atom component to form the six-membered pyran ring. While direct examples for 1H-Dibenzo[b,d]pyran are not explicitly detailed, the principles of this approach are evident in the synthesis of related benzopyran systems. For instance, the synthesis of tetrahydrobenzo[b]pyrans has been achieved through a three-component reaction of aryl aldehydes, malononitrile, and a cyclic 1,3-dicarbonyl compound, which can be viewed as a formal [3+3] cycloaddition. eurekaselect.com

Intramolecular Cyclization Approaches, Including Tandem Processes

Intramolecular cyclization is a widely employed and effective method for the synthesis of dibenzo[b,d]pyrans. This strategy involves the formation of the pyran ring from a single precursor molecule containing all the necessary atoms. A key step in many of these syntheses is the generation of a benzyne-tethered vinyl or aryllithium compound, which then undergoes an intramolecular anionic cyclization to form the dibenzopyran ring system. nih.gov This method allows for the preparation of a variety of functionalized dibenzopyran derivatives by reacting the resulting organolithium intermediates with different electrophiles. nih.gov

Another notable intramolecular approach involves the Grignard addition to 2',4'-dihydroxybiphenyl-2-carboxylic acid lactones. This reaction, followed by acid-catalyzed cyclization, yields 6,6-substituted 6H-dibenzo[b,d]pyrans. cdnsciencepub.com Furthermore, tandem processes, where multiple bond-forming events occur in a single reaction sequence, have been utilized. For example, a palladium-catalyzed domino reaction involving olefins can lead to the formation of 6H-dibenzopyran derivatives. kisti.re.kr

The synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-one natural products like graphislactone G and palmariols A and B has also been achieved through intramolecular coupling reactions. jst.go.jp These syntheses often involve the protection of functional groups, followed by a key intramolecular cyclization step to form the lactone ring of the dibenzopyranone core. jst.go.jp

Cycloisomerization Strategies for Pyran Ring Formation

Cycloisomerization reactions provide an atom-economical pathway to the dibenzo[b,d]pyran core by rearranging a suitably functionalized precursor to form the pyran ring. While specific examples detailing cycloisomerization for the parent 1H-Dibenzo[b,d]pyran are not prevalent in the provided context, the general principle is a key strategy in heterocyclic synthesis. These reactions are often catalyzed by transition metals and proceed by the intramolecular attack of a nucleophile onto an activated unsaturated bond, leading to the formation of the cyclic structure. This approach is conceptually related to the broader class of cyclization reactions and is a valuable tool in the synthesis of complex molecules. researchgate.net

Multicomponent Reaction (MCR) Strategies for Dibenzo[b,d]pyran Derivatives

Multicomponent reactions (MCRs) have emerged as highly efficient and environmentally friendly methods for the synthesis of complex molecules like dibenzo[b,d]pyran derivatives from three or more starting materials in a single step. ajol.infonih.gov These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds. ajol.infobeilstein-journals.org

Catalyst-Mediated Multicomponent Protocols

Catalysts play a crucial role in facilitating multicomponent reactions for the synthesis of pyran derivatives. A variety of catalysts, including both metal-based and metal-free systems, have been employed to promote these transformations under mild and green conditions. mdpi.com For instance, Rh(III)-catalyzed cascade C–H activation and annulation of aryl ketone O-acetyl oximes with quinones has been developed for the synthesis of dibenzo[b,d]pyran-6-ones. rsc.org

Isocyanide-based multicomponent reactions (I-MCRs) are particularly noteworthy for their efficiency in constructing benzopyran derivatives. rsc.org These reactions often proceed through a domino sequence, avoiding the need for intermediate isolation. rsc.org Another example is the synthesis of tetrahydrobenzo[b]pyrans using 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride as an N-heterocyclic carbene precursor in a three-component reaction. eurekaselect.com Supported catalysts, such as potassium fluoride (B91410) on alumina, have also proven effective and reusable for the synthesis of 4H-benzo[b]pyrane derivatives. researchgate.net The use of various nanocatalysts has also been explored to enhance the efficiency and recyclability of these reactions. nih.gov

The inverse electron demand Diels-Alder (IEDDA) reaction offers another pathway to 6H-dibenzo[b,d]pyran-6-ones. In this approach, coumarin-fused electron-deficient 1,3-dienes react with electron-rich dienophiles, such as enamines, to afford the target dibenzopyranone core. acs.org

| Catalyst/Method | Reactants | Product | Key Features |

| Rh(III)-catalysis | Aryl ketone O-acetyl oximes, Quinones | Dibenzo[b,d]pyran-6-ones | C–H activation, C–C bond cleavage rsc.org |

| Isocyanide-based MCR | Isocyanides, Gem-diactivated olefins, Cyclic imines | Pyrrole-fused dibenzoxazepines | Solvent- and catalyst-free, High efficiency beilstein-journals.org |

| N-heterocyclic carbene | Aryl aldehydes, Malononitrile, Cyclohexane-1,3-dione | Tetrahydrobenzo[b]pyrans | Three-component reaction eurekaselect.com |

| Supported KF | Aromatic aldehydes, Malononitrile, Dimedone | 4H-benzo[b]pyrane derivatives | Efficient, Reusable catalyst researchgate.net |

| IEDDA Reaction | Coumarin-fused 1,3-dienes, Enamines | 6H-dibenzo[b,d]pyran-6-ones | Domino reaction sequence acs.org |

Microwave-Assisted Multicomponent Syntheses

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyran derivatives. For example, microwave-assisted synthesis of dihydropyranones and dihydropyrano[2,3-d] eurekaselect.comnih.govdioxine-diones via a one-pot three-component reaction has been reported to provide excellent yields in significantly reduced reaction times compared to thermal methods. researchgate.net While a specific example for 1H-Dibenzo[b,d]pyran under microwave conditions is not explicitly mentioned, the general applicability of microwave assistance to multicomponent reactions suggests its potential for the efficient synthesis of dibenzopyran derivatives. nih.gov The use of microwave heating in the preparation of metal-organic frameworks (MOFs) that can act as catalysts in such syntheses has also been explored. nih.gov

Cascade Cycloadditions in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single operation. Cascade cycloadditions within MCRs have emerged as a powerful tool for the rapid construction of the dibenzo[b,d]pyran framework.

A notable example involves a domino inverse electron demand Diels-Alder (IEDDA)/elimination/transfer hydrogenation sequence. In this approach, coumarin-fused electron-deficient 1,3-dienes react with an enamine, such as that derived from cyclopentanone (B42830) and pyrrolidine, to yield cyclopenteno-fused 6H-dibenzo[b,d]pyran-6-ones. acs.org This multicomponent strategy has also been successfully applied to the synthesis of cannabinol. thieme-connect.de

Another versatile protocol for synthesizing dibenzo[b,d]pyran-6-ones utilizes a cascade of successive [4+1] and [4+2] cycloadditions starting from readily available 3-carbonylcoumarins. peerj.com This method is noteworthy for its use of isocyanides in a multicomponent reaction to build the target scaffold, forming one new single and two new double carbon-carbon bonds in a highly convergent process. peerj.com The reaction proceeds through a cascade of reactions, highlighting the efficiency of MCRs in generating molecular complexity. peerj.comresearchgate.net

The Povarov reaction, a type of aza-Diels-Alder reaction, represents another significant multicomponent approach, although its application with α,β-unsaturated carbonyl compounds is less common. thieme-connect.de Nevertheless, the principle of combining multiple reaction steps in one pot remains a central theme in the efficient synthesis of complex heterocyclic systems. acs.org

Cross-Coupling and Annulation Approaches

Transition metal-catalyzed cross-coupling and annulation reactions are cornerstone strategies for the formation of biaryl bonds and fused ring systems, and they have been extensively applied to the synthesis of dibenzo[b,d]pyrans.

Palladium-catalyzed intramolecular aryl-aryl coupling of phenyl benzoate (B1203000) derivatives is a well-established and effective method for constructing the 6H-dibenzo[b,d]pyran-6-one skeleton. jst.go.jpresearchgate.net This strategy has been successfully employed in the total synthesis of several bioactive natural products, including graphislactone G, palmariols A and B, hyalodendriol C, and urolithin C 3-glucuronide. jst.go.jpresearchgate.net The reaction typically involves the formation of a biaryl bond through the coupling of two aryl moieties within the same molecule, leading to the desired tricyclic lactone. nih.gov

A sequential one-pot procedure combining a Sonogashira coupling with a palladium-catalyzed benzannulation has also been developed for the synthesis of 6H-dibenzo[b,d]pyran-6-ones. nih.gov This method involves the reaction of aryl 3-bromopropenoates with alkynes, demonstrating the versatility of palladium catalysis in orchestrating tandem reactions for the efficient assembly of complex heterocyclic structures. nih.gov

The synthesis of dibenzofurans, structurally related to dibenzopyranones, also frequently employs palladium-catalyzed C-H activation and C-O cyclization strategies, further highlighting the broad utility of palladium catalysis in the synthesis of fused aromatic systems. acs.orgrsc.org

Table 1: Examples of Palladium-Mediated Synthesis of Dibenzo[b,d]pyran-6-one Derivatives

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |

| Phenyl benzoate derivative | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Graphislactone G | 84 | jst.go.jp |

| Phenyl benzoate derivative | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Palmariol A | 81 | jst.go.jp |

| Aryl 3-bromopropenoate and alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6H-Dibenzo[b,d]pyran-6-one derivative | Not specified | nih.gov |

| Phenyl benzoate derivative | Pd-catalyst | Hyalodendriol C | Not specified | researchgate.net |

Rhodium(III)-catalyzed C-H activation has become a powerful and increasingly popular method for the synthesis of various heterocyclic compounds due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups under mild conditions. researchgate.netmdpi.com This approach allows for the direct formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. mdpi.com

In the context of dibenzopyran synthesis, Rh(III)-catalyzed C-H activation and cyclization of benzamides with diazo compounds have been developed to construct isocoumarins and α-pyrones. researchgate.net This process facilitates the formation of both a C-C and a C-O bond in a single operation. researchgate.net The reaction of N,N-dimethylbenzamide with tert-butyl-2-diazo-oxo-butanoate in the presence of a [Cp*RhCl₂]₂ catalyst and a silver salt additive efficiently yields 3,4-disubstituted isocoumarins. researchgate.net

While direct applications to 1H-Dibenzo[b,d]pyran are still emerging, the demonstrated utility of Rh(III)-catalysis in constructing related oxygen-containing heterocycles, such as isoquinolines from oximes and alkenes, underscores its potential for the synthesis of the dibenzopyran core. rsc.org The ability of Rh(III) catalysts to mediate complex cascade reactions, including the formation of multiple new bonds in a single operation, makes this a promising area for future development in dibenzopyran synthesis. mdpi.com

Table 2: Rh(III)-Catalyzed Synthesis of Isocoumarin Derivatives

| Benzamide Substrate | Diazo Compound | Catalyst System | Product | Yield (%) | Reference |

| N,N-dimethylbenzamide | tert-butyl-2-diazo-oxo-butanoate | [Cp*RhCl₂]₂, AgSbF₆ | 3,4-disubstituted isocoumarin | Good to excellent | researchgate.net |

| N-arylamides | Cyclic 2-diazo-1,3-diketones | Rh(III) catalyst | N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones | 65-90 | researchgate.net |

Sustainable and Green Chemistry Approaches in 1H-Dibenzo(b,d)pyran Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This trend is also reflected in the synthesis of 1H-Dibenzo[b,d]pyran and its derivatives, with a focus on solvent-free conditions and the use of reusable and efficient catalysts.

Performing reactions under solvent-free conditions offers numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and yields. Several methods for the synthesis of pyran derivatives, including those with the benzo[b]pyran substructure, have been adapted to solvent-free protocols.

For instance, the one-pot multicomponent synthesis of 4-substituted-1,5-benzodiazepine derivatives has been achieved using [DBUH][HSO4] as a catalyst under solvent-free conditions, demonstrating the feasibility of this approach for complex heterocyclic synthesis. researchgate.net Similarly, the synthesis of various xanthene derivatives, which share a pyran ring system, has been accomplished using a LaCl₃/ClCH₂COOH catalytic system under solvent-free conditions at 70°C, affording good to excellent yields. shd-pub.org.rs The synthesis of tetrahydro[b]pyran derivatives has also been reported under solvent-free conditions using a copper-doped iron tartarate catalyst, highlighting the green aspects of this approach. bhu.ac.in

While specific examples for this compound are less documented, the successful application of solvent-free conditions for the synthesis of related pyran-containing heterocycles suggests a promising avenue for future research in developing greener routes to the dibenzopyran core. shd-pub.org.rsmdpi.com

Supported catalysts, such as alumina-supported potassium fluoride (KF/Al₂O₃), have been shown to be highly efficient for the synthesis of 4H-benzo[b]pyran derivatives. researchgate.net This system allows for high to excellent yields in short reaction times. researchgate.net Similarly, NbCl₅ functionalized perlite (B1173460) has been reported as a potent and recyclable catalyst for the synthesis of pyrans. mdpi.com

Metal-organic frameworks (MOFs) are another class of materials that have gained attention as reusable catalysts. A novel Tantalum-based MOF (Ta-MOF) has been synthesized and used as a recyclable nanocatalyst for the multicomponent synthesis of 1,4-dihydropyran derivatives, demonstrating high catalytic capability and recyclability. frontiersin.orgfrontiersin.org

Table 3: Reusable Catalytic Systems for Pyran Derivative Synthesis

| Catalyst | Reaction | Reusability | Reference |

| Alumina supported KF | Synthesis of 4H-benzo[b]pyran derivatives | Yes | researchgate.net |

| NbCl₅/perlite | Synthesis of diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate | Yes | mdpi.com |

| Ta-MOF nanostructures | Synthesis of 1,4-dihydropyran derivatives | Yes | frontiersin.orgfrontiersin.org |

| LaCl₃/ClCH₂COOH | Synthesis of xanthene derivatives | Yes | shd-pub.org.rs |

| Copper doped iron tartarate | Synthesis of tetrahydro[b]pyran derivatives | Yes | bhu.ac.in |

Mechanistic Investigations of 1h Dibenzo B,d Pyran Formation and Transformation

Elucidation of Reaction Pathways

The formation of the dibenzopyran core can proceed through several distinct mechanistic routes, primarily involving enol tautomerization, carbocation formation, nucleophilic additions, and cycloaddition reactions.

Keto-enol tautomerism is a fundamental process in the formation of certain dibenzopyran derivatives. libretexts.orgorganicchemistrytutor.com This equilibrium involves the interconversion of a ketone to its corresponding enol, an isomer containing a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.orglibretexts.org This transformation can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent deprotonation at the alpha-carbon leads to the formation of the enol. libretexts.orgmasterorganicchemistry.com This enol form can then participate in further reactions.

In base-catalyzed tautomerization, a base abstracts an acidic alpha-hydrogen, resulting in the formation of an enolate ion. libretexts.org The enolate, being a potent nucleophile, is stabilized by resonance. libretexts.org Protonation of the enolate at the oxygen atom yields the enol.

A key step in some synthetic routes to dibenzopyrans involves the formation of a carbocation intermediate. In acid-catalyzed reactions, the protonation of an alkene can lead to a carbocation, which is then attacked by a nucleophile to proceed with the reaction. libretexts.org The stability of the carbocation formed plays a crucial role in determining the reaction pathway.

Nucleophilic addition is a common reaction type in the synthesis of heterocyclic compounds. youtube.com In the context of dibenzopyran synthesis, a nucleophile attacks an electrophilic carbon, often a carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This can be a key step in ring formation. The reaction can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the electrophilic center. libretexts.org Under acidic catalysis, the electrophile is activated by protonation prior to the nucleophilic attack. libretexts.org

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the dibenzopyran ring system. beilstein-journals.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves a diene and a dienophile to form a six-membered ring. In the context of dibenzopyran synthesis, an ortho-quinone methide or a similar diene system can react with an alkene or alkyne to construct the central pyran ring.

[2+2+2] Cycloaddition: This transition-metal-catalyzed reaction, often employing rhodium or nickel, can assemble the dibenzopyran core from three unsaturated components, such as a 1,7-enyne and an alkyne. acs.org

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring, which can then undergo further transformations to yield the dibenzopyran structure. wikipedia.orgresearchgate.net Carbonyl ylides, generated from diazocarbonyl compounds in the presence of metal catalysts like dirhodium complexes, can act as the 1,3-dipole. wikipedia.org

Regioselectivity Studies in Complex Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are central to the synthesis of complex dibenzopyran structures. A critical aspect of these reactions is regioselectivity—the preferential formation of one constitutional isomer over another. nih.gov

In palladium-catalyzed annulation reactions, for instance, the regioselectivity of C-H activation and subsequent bond formation is often directed by a coordinating group on the substrate. wiley-vch.deacs.org The choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome. acs.org For example, in the synthesis of dibenzo[b,d]pyran-6-ones via Rh(III)-catalyzed C-H activation, the reaction proceeds with a specific regioselectivity dictated by the directing group on the starting material. nih.govrsc.org

Studies have shown that even subtle changes in substrate structure, such as the presence of a single halogen atom, can lead to a surprising reversal of regioselectivity in annulation reactions. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the origins of the observed regioselectivity by comparing the activation energies of different possible reaction pathways. rsc.org

The following table summarizes selected annulation reactions for the synthesis of dibenzopyran derivatives, highlighting the regiochemical control.

| Reaction Type | Reactants | Catalyst/Conditions | Regioselectivity |

| Pd-mediated Intramolecular Biaryl Coupling | Phenyl benzoate (B1203000) derivatives | Pd(OAc)₂, Ag₂CO₃, PPh₃ | High regioselectivity based on substitution pattern. jst.go.jp |

| Rh(III)-catalyzed C-H Activation Annulation | Aryl ketone O-acetyl oximes and quinones | [Cp*RhCl₂]₂, AgSbF₆, PivOH | Specific formation of dibenzo[b,d]pyran-6-ones. nih.gov |

| [2+2+2] Cycloaddition | 1,7-Enynes and alkynes | [Rh(cod)₂]OTf, Ligand | Ligand-governed regioselectivity. acs.org |

Detailed Catalytic Cycle Analyses

Understanding the catalytic cycle is crucial for optimizing reaction conditions and developing new catalysts. For transition metal-catalyzed syntheses of dibenzopyrans, the catalytic cycle typically involves several key steps:

Oxidative Addition: The metal catalyst inserts into a carbon-halogen or carbon-hydrogen bond of the substrate.

Coordination: The unsaturated components of the reaction coordinate to the metal center.

Migratory Insertion/Carbometalation: An unsaturated partner inserts into a metal-carbon bond.

Reductive Elimination: The final product is formed by the elimination of the organic molecule from the metal center, regenerating the active catalyst.

In the Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones, a proposed catalytic cycle involves a Rh(III)-Rh(V)-Rh(III) pathway. nih.gov Kinetic isotope effect experiments have suggested that the C-H bond cleavage step might be involved in the rate-determining step of the reaction. nih.gov

Similarly, in palladium-catalyzed annulation reactions, the cycle often begins with the oxidative addition of an aryl halide to a Pd(0) species, forming an arylpalladium(II) intermediate. wiley-vch.de This is followed by coordination and insertion of another reaction partner, and the cycle is completed by reductive elimination.

The table below outlines a generalized catalytic cycle for a transition metal-catalyzed annulation reaction.

| Step | Description | Intermediate |

| 1. Catalyst Activation | Pre-catalyst is activated to the catalytically active species. | Active Metal Catalyst |

| 2. Oxidative Addition/C-H Activation | The metal center reacts with the substrate to form a metallacyclic intermediate. | Metallacyclic Intermediate |

| 3. Coordination/Insertion | A second substrate coordinates to the metal and inserts into a metal-carbon bond. | Expanded Metallacycle |

| 4. Reductive Elimination | The desired product is eliminated from the metal center, regenerating the active catalyst. | Product + Active Metal Catalyst |

Advanced Spectroscopic and Diffraction Characterization of 1h Dibenzo B,d Pyran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, with the coupling constant (J value) providing information about the number and spatial relationship of neighboring protons.

In the context of 1H-Dibenzo[b,d]pyran derivatives, the aromatic protons typically appear in the downfield region of the spectrum, often between δ 6.5 and 8.5 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern of the dibenzopyran core. For instance, in a study of 2-chloro-7-hydroxy-3,9-dimethoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one, the aromatic protons were observed as a pair of meta-positioned doublets at δ 6.56 and 7.19 ppm (J = 2.1 Hz) and a singlet at δ 6.80 ppm. researchgate.net The presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) generally shifts the signals of nearby protons upfield, while electron-withdrawing groups like a carbonyl or chloro group cause a downfield shift.

The integration of the ¹H-NMR signals is proportional to the number of protons giving rise to that signal, allowing for the determination of the relative number of protons in different environments. For example, a singlet integrating to 3H is indicative of a methyl group.

Interactive Data Table: ¹H-NMR Data for Selected 1H-Dibenzo[b,d]pyran Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2-chloro-7-hydroxy-3,9-dimethoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one researchgate.net | - | H-8 | 6.56 | d | 2.1 |

| H-10 | 7.19 | d | 2.1 | ||

| H-4 | 6.80 | s | - | ||

| 1-Me | 2.88 | s | - | ||

| 3-OMe | 3.96 | s | - | ||

| 9-OMe | 3.92 | s | - | ||

| 7-OH | 11.78 | s | - | ||

| 7-hydroxy-3,4,9-trimethoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one researchgate.net | - | - | - | - | - |

| Graphislactone G jst.go.jp | CDCl₃ | H-8 | 6.57 | d | 2.1 |

| H-10 | 7.20 | d | 2.1 | ||

| H-4 | 6.82 | s | - | ||

| Me | 2.89 | s | - | ||

| 9-OMe | 3.92 | s | - | ||

| 3-OMe | 3.97 | s | - | ||

| OH | 11.79 | br s | - |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments within a molecule. The chemical shifts in ¹³C-NMR span a much wider range (0-220 ppm) than in ¹H-NMR, which often allows for the resolution of every unique carbon atom. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

For 1H-Dibenzo[b,d]pyran derivatives, the aromatic carbons typically resonate in the region of δ 100-160 ppm. Carbons bearing electron-withdrawing substituents will be deshielded and appear at higher chemical shifts. For example, the carbonyl carbon (C=O) in 6H-dibenzo[b,d]pyran-6-one derivatives is highly deshielded and typically appears around δ 160-170 ppm. jst.go.jp In contrast, carbons attached to electron-donating groups like methoxy groups will be shielded and appear at lower chemical shifts.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in structural elucidation. libretexts.org

Interactive Data Table: ¹³C-NMR Data for Selected 1H-Dibenzo[b,d]pyran Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 2-chloro-7-hydroxy-3,9-dimethoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one jst.go.jp | CDCl₃ | C-1 | 135.7 |

| C-2 | 121.5 | ||

| C-3 | 156.0 | ||

| C-4 | 98.9 | ||

| C-4a | 150.8 | ||

| C-6 | 165.0 | ||

| C-6a | 99.6 | ||

| C-7 | 165.1 | ||

| C-8 | 99.4 | ||

| C-9 | 166.3 | ||

| C-10 | 105.5 | ||

| C-10a | 137.1 | ||

| C-10b | 112.1 | ||

| 1-Me | 21.2 | ||

| 3-OMe | 56.5 | ||

| 9-OMe | 55.8 | ||

| 7-hydroxy-3,4,9-trimethoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one researchgate.net | - | - | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectra of 1H-Dibenzo[b,d]pyran derivatives, characteristic absorption bands can be observed. For example, the presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. jst.go.jp A sharp, strong absorption band around 1650-1750 cm⁻¹ is characteristic of a carbonyl (C=O) group, with the exact position depending on whether it is part of a ketone, ester, or lactone. jst.go.jp Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. jst.go.jp

For instance, the IR spectrum of 2-chloro-7-hydroxy-3,9-dimethoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one showed bands at 3425 cm⁻¹ (OH), 1667 cm⁻¹ (chelated carbonyl), and 1628, 1595, and 1580 cm⁻¹ (substituted aromatic skeleton). researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman bands are associated with non-polar, polarizable bonds.

Interactive Data Table: Characteristic IR Frequencies for 1H-Dibenzo[b,d]pyran Derivatives

| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Carbonyl (lactone) | C=O stretch | ~1750 |

| Carbonyl (chelated) | C=O stretch | ~1660 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Ether | C-O stretch | 1000-1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization is often characteristic of its structure. For 1H-Dibenzo[b,d]pyran derivatives, common fragmentation pathways may involve the loss of substituents, such as methyl or methoxy groups, or cleavage of the pyran ring. For example, in the HR-EI-MS of graphislactone G, a molecular ion peak at m/z 320.0430 was observed, which corresponds to the molecular formula C₁₆H₁₃ClO₅. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Powder X-ray Diffraction for Material Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to investigate the crystallographic structure of materials. sgservice.com.tw By exposing a powdered sample to X-rays, a diffraction pattern is generated, which serves as a unique fingerprint for a specific crystalline phase. malvernpanalytical.com This allows for the identification of the phase composition and the degree of crystallinity within a sample. sgservice.com.tw

In the context of materials containing pyran structures, PXRD is utilized to confirm the crystalline nature and phase purity of synthesized compounds. mdpi.com For instance, in the study of catalysts used for pyran synthesis, PXRD patterns of the catalyst support (like perlite) are compared with the catalyst-loaded support to confirm the successful immobilization and to characterize the resulting material's crystalline structure. mdpi.comresearchgate.net The analysis involves matching the measured diffraction peaks (intensities and positions) against entries in reference databases, such as the International Centre for Diffraction Data (ICDD) PDF-4+ database, using search-match algorithms. necsa.co.zamccrone.com

Quantitative analysis can also be performed to determine the amounts of different phases in a multi-phase sample. xray.cz This is achieved by analyzing the intensities of the diffraction peaks. xray.cz Modern diffractometers, such as the Bruker D8 Advance, are equipped with features like a 1-D silicon technology-based detector and various sample stages to accommodate different sample types, including powders and thin films. necsa.co.za The resulting data provides insights into the material's atomic arrangement, which is crucial for understanding its properties and performance. sgservice.com.tw

| Parameter | Description | Relevance to 1H-Dibenzo[b,d]pyran Research |

|---|---|---|

| Phase Identification | Matching the experimental diffraction pattern to known patterns in a database to identify the crystalline phases present. malvernpanalytical.com | Confirms the successful synthesis of the target 1H-Dibenzo[b,d]pyran compound and identifies any crystalline impurities. |

| Crystallinity | Assessing the degree of long-range atomic order. A sharp, well-defined pattern indicates high crystallinity, while broad humps (amorphous halos) suggest the presence of amorphous material. sgservice.com.tw | Determines if the synthesized 1H-Dibenzo[b,d]pyran derivative is crystalline or amorphous, which influences its physical properties. |

| Quantitative Phase Analysis | Determining the relative amounts of different crystalline phases in a mixture. xray.cz | Quantifies the purity of the 1H-Dibenzo[b,d]pyran sample or the composition of a composite material containing it. |

Advanced Microscopy and Surface Characterization Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. nanoscience.com It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about surface features, texture, and particle size. nanoscience.commdpi.com

In the analysis of materials related to pyran compounds, SEM is employed to observe the surface morphology of catalysts and synthesized products. mdpi.comresearchgate.net For example, SEM images can reveal the shape and size distribution of particles, as well as the surface texture of catalyst supports. researchgate.netresearchgate.net This morphological information is crucial as it can influence the material's reactivity and physical properties. SEM can be combined with Energy Dispersive X-ray Spectroscopy (EDS) to provide elemental composition information about the sample's surface. nanoscience.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of a material's internal structure at the nanoscale and even atomic level. oaepublish.comresearchgate.net This technique involves passing a beam of electrons through an ultra-thin specimen. researchgate.net

For nanostructured materials, including those involving pyran derivatives, TEM is invaluable for detailed structural characterization. rsc.org It can be used to observe the size, shape, and distribution of nanoparticles, as well as to identify crystal defects and the layered structure of materials. researchgate.netnih.gov In the context of drug delivery or advanced materials, TEM can help visualize how molecules are encapsulated or arranged within a nanostructure. nih.gov The high-resolution capabilities of TEM are essential for understanding the precise atomic arrangement and for studying the interactions at nano-bio interfaces. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements on a material's surface. malvernpanalytical.comwikipedia.org The method involves irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.com

| Technique | Information Obtained | Typical Application in Pyran Research |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size and shape. mdpi.com | Characterizing the surface of catalysts used in pyran synthesis or the morphology of the final product. mdpi.com |

| Transmission Electron Microscopy (TEM) | Internal nanostructure, crystal lattice, defects, particle size and distribution at high resolution. oaepublish.comresearchgate.net | Visualizing the detailed structure of nanocomposites or functionalized materials containing the dibenzopyran moiety. rsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical (oxidation) states of elements on the surface. malvernpanalytical.comwikipedia.org | Confirming the elemental makeup and identifying the chemical bonding environments of atoms in a 1H-Dibenzo[b,d]pyran derivative. |

| Brunauer-Emmett-Teller (BET) | Specific surface area and pore size distribution. eag.comanton-paar.com | Determining the surface area of porous materials used as supports or catalysts in reactions involving pyrans. mdpi.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, and material composition. tainstruments.com | Assessing the thermal stability of 1H-Dibenzo[b,d]pyran compounds and their derivatives. celignis.com |

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid and porous materials. anton-paar.comwikipedia.org It is based on the physical adsorption of a gas (commonly nitrogen) onto the material's surface at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various pressures, the quantity of gas required to form a monolayer on the surface can be calculated, which is then used to determine the surface area. eag.com

In research involving pyran compounds, particularly in catalysis, the BET surface area is a critical parameter. mdpi.com For instance, the efficiency of a heterogeneous catalyst used in the synthesis of pyrans can be directly related to its surface area. mdpi.comresearchgate.net A higher surface area often provides more active sites for the reaction to occur. BET analysis also provides information about pore volume and pore size distribution, which are important characteristics for materials used in adsorption and catalysis. eag.com

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This measurement provides valuable information about the thermal stability, decomposition temperatures, and composition of materials. tainstruments.commdpi.com

For 1H-Dibenzo[b,d]pyran and its derivatives, TGA is essential for assessing their thermal stability. escholarship.org The TGA thermogram shows the temperatures at which the compound begins to decompose. celignis.com This information is critical for determining the material's suitability for applications that may involve elevated temperatures. In the study of catalysts or composite materials, TGA can also be used to determine the amount of organic material (like a pyran derivative) loaded onto an inorganic support by measuring the mass loss upon heating. mdpi.comresearchgate.net The kinetics of thermal degradation can also be studied using TGA, providing deeper insights into the material's decomposition mechanism. celignis.com

Inability to Generate Article on "1H-Dibenzo(b,d)pyran" Due to Lack of Specific Computational Data

A comprehensive search for dedicated computational and theoretical studies on the chemical compound this compound has revealed a significant lack of published research containing the specific data required to construct the requested scientific article. While general methodologies for the computational techniques outlined in the user's request are widely available, specific findings such as optimized geometries, electronic properties, reaction barriers, thermodynamic parameters, and molecular dynamics simulations for this compound could not be located in the public domain.

The user's instructions demanded a thorough, informative, and scientifically accurate article structured around a detailed outline, including data tables of computational results. This necessitates access to peer-reviewed scientific literature where such calculations have been performed and reported.

Searches for computational data on closely related structures, such as dibenzo[b,d]pyran-6-ones and dibenzofuran (B1670420), were more fruitful, indicating that the methodologies are commonly applied to similar heterocyclic systems. However, the structural and electronic differences between these analogues and this compound are significant enough that their data cannot be used as a direct substitute without violating the strict requirement to focus solely on the specified compound.

Without access to specific calculated values for bond lengths, bond angles, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP) maps, reaction energy barriers, and thermodynamic stability analyses for this compound, the generation of an article that meets the user's criteria for detail and scientific accuracy is not possible. Manufacturing such data would be scientifically unsound.

Therefore, until such computational studies on this compound are published and made accessible, the creation of the requested article with its specified content and data tables cannot be fulfilled.

Computational and Theoretical Studies of 1h Dibenzo B,d Pyran Electronic Structure and Reactivity

Quantum Chemical Topology and Bonding Analysis (e.g., Natural Bonding Orbital - NBO analysis)

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. This approach provides valuable insights into the electron density distribution, hybridization, and donor-acceptor interactions within a molecule.

For 1H-Dibenzo(b,d)pyran, an NBO analysis would be expected to reveal the nature of the sigma (σ) and pi (π) bonds throughout its tricyclic structure. The analysis would quantify the hybridization of each atom, for instance, confirming the sp² hybridization of the aromatic carbon atoms and the oxygen atom within the pyran ring. It would also detail the composition of each bonding orbital in terms of the contributions from the atomic orbitals of the participating atoms.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions highlight the delocalization of electron density from occupied "donor" orbitals (bonds or lone pairs) to unoccupied "acceptor" orbitals (antibonding orbitals). In this compound, significant interactions would be anticipated between the p-type lone pair of the oxygen atom and the adjacent π* antibonding orbitals of the aromatic rings, as well as among the π bonds of the fused benzene (B151609) rings. These interactions are crucial in understanding the electronic communication and delocalization across the molecule.

Hypothetical NBO Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | π* (C-C)aromatic | Value | Lone Pair -> Antibonding Pi |

| π (C=C)ring A | π* (C=C)ring B | Value | Pi Bond -> Antibonding Pi |

| π (C=C)ring B | π* (C=C)pyran | Value | Pi Bond -> Antibonding Pi |

Aromaticity Assessments (e.g., Nucleus Independent Chemical Shift - NICS)

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity.

For this compound, NICS calculations would be performed for each of the three rings: the two benzene rings and the central pyran ring. The two terminal benzene rings are expected to exhibit significantly negative NICS values, confirming their aromatic character. The central pyran ring, being non-planar and not fully conjugated in the 1H-tautomer, would likely show a NICS value close to zero, indicating a non-aromatic character. Comparing the NICS values of the fused benzene rings to that of standalone benzene could also provide insights into the influence of the pyran ring fusion on their aromaticity.

Predicted NICS(1) Values for the Rings of this compound

| Ring | Predicted NICS(1) (ppm) | Aromaticity |

|---|---|---|

| Benzene Ring A | Highly Negative | Aromatic |

| Benzene Ring B | Highly Negative | Aromatic |

| Pyran Ring | Near Zero | Non-Aromatic |

Spectroscopic Parameter Prediction (e.g., GIAO NMR Chemical Shifts)

The Gauge-Independent Atomic Orbital (GIAO) method is a robust computational approach for the prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy, especially when paired with appropriate levels of theory and basis sets.

A GIAO calculation for this compound would provide theoretical chemical shifts for all hydrogen and carbon atoms in the molecule. These predicted values can be instrumental in assigning the peaks in an experimentally obtained NMR spectrum, particularly for complex molecules where spectral overlap can make assignments challenging. The accuracy of the predicted shifts is often improved by scaling the calculated values or by comparing them with the shifts of a known reference compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

The predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with those in closer proximity to the oxygen atom or the junction of the rings potentially experiencing different shielding effects. Similarly, the ¹³C NMR spectrum would differentiate between the various carbon environments, such as the quaternary carbons at the ring fusions and the protonated carbons of the benzene rings.

Illustrative GIAO-Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Predicted ¹³C Chemical Shift (ppm) | Environment |

|---|---|---|

| Aromatic CH | 110-130 | Benzene Rings |

| Aromatic C (quaternary) | 130-155 | Ring Fusion |

| CH₂ (Pyran Ring) | Value | Aliphatic |

| C-O (Pyran Ring) | Value | Heteroatomic |

Structural Modifications of 1h Dibenzo B,d Pyran Analogues and Their Research Implications

Investigation of Substituent Effects on Reaction Outcomes and Selectivity

A notable example is the synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-ones. jst.go.jp Research into the intramolecular biaryl coupling reaction of ester precursors has shown that the presence of a chlorine atom significantly influences regioselectivity. jst.go.jp In a palladium-catalyzed coupling reaction, the precursor containing a chlorine atom yielded the desired regioisomer (13a) with high selectivity, particularly when using bulky phosphine (B1218219) ligands. jst.go.jp In contrast, the same reaction with an analogous substrate lacking the chlorine atom resulted in poor selectivity, producing a nearly equal mixture of both possible regioisomers. jst.go.jp This highlights the directing effect of the halogen substituent in the formation of the dibenzopyranone core. jst.go.jp

Table 1: Effect of Chlorine Substituent on Regioselectivity of Intramolecular Biaryl Coupling

| Substrate | Base | Ligand | Product Ratio (13a:13b or 15a:15b) | Total Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloro-substituted (12) | K₂CO₃ | P(t-Bu)₃ | 91:9 | 75 | jst.go.jp |

| Non-substituted (14) | K₂CO₃ | P(t-Bu)₃ | 49:51 | 85 | jst.go.jp |

| Chloro-substituted (12) | Ag₂CO₃ | PPh₃ | 62:38 | 78 | jst.go.jp |

| Non-substituted (14) | Ag₂CO₃ | PPh₃ | 54:46 | 79 | jst.go.jp |

Similarly, rhodium(III)-catalyzed syntheses of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones demonstrate how substituents on the starting materials affect reaction yields. rsc.org The electronic nature of groups on the aryl oxime and the quinone partner can modulate the reaction's efficiency. For instance, reactions involving differently substituted hydroquinones in Rh(III)-catalyzed C-H bond arylation show good functional group compatibility, leading to products in respectable yields. rsc.org Likewise, in the synthesis of tetrahydrobenzo[b]pyran derivatives, aldehydes with electron-withdrawing substituents have been observed to produce the desired products in shorter reaction times compared to those with electron-donating groups. ajgreenchem.com

Ring Fusion and Heteroatom Incorporation Studies

Fusing additional rings to the 1H-dibenzo(b,d)pyran structure or incorporating heteroatoms (atoms other than carbon and hydrogen) are advanced strategies to create complex, polycyclic aromatic systems. acs.org These modifications can lead to novel compounds with unique electronic and photophysical properties.

One area of focus has been the synthesis of coumarin-fused five-membered aromatic heterocycles. researchgate.net Coumarins, or benzopyran-2-ones, are structurally related to the dibenzopyran core. Research has detailed methods to build heterocycles like furans, pyrroles, and thiophenes onto the α-pyrone moiety of coumarin (B35378), resulting in systems such as furo[2,3-c]benzopyran-4-ones. researchgate.net

More extensive ring fusion has been achieved through methods like the Mallory photocyclization. acs.org This reaction has been used to synthesize π-extended biscoumarins, effectively fusing additional aromatic rings to create larger, more rigid structures known as dioxacoronenes. acs.org Other strategies involve borylative annulations, which use boron-containing reagents to generate new peri-fused six-membered rings. acs.org The goal of these studies is often to develop novel materials, such as heterocyclic nanographenes, by extending the conjugated π-system of the parent structure. acs.org

Table 2: Examples of Ring Fusion and Heteroatom Incorporation Strategies

| Parent Scaffold | Fused Ring/Heteroatom | Synthetic Method | Resulting System | Reference |

|---|---|---|---|---|

| Coumarin (Benzopyran-2-one) | Furan Ring | Nef Reaction | Furo[2,3-c]benzopyran-4-one | researchgate.net |

| Biscoumarin | Benzene (B151609) Rings | Mallory Photocyclization | Dioxacoronene | acs.org |

| Diazaperylene | Lactam Rings | C–H Activation | Amide-containing Coronene | acs.org |

| Cyclohexenyl Precursors | Oxetane Ring (Oxygen Heteroatom) | 1,4-Pd Migration / C(sp³)–H Activation | Fused Oxetanes | acs.org |

Stereochemical Aspects and Diastereomeric Investigations

The synthesis of dibenzopyran analogues often creates chiral centers, leading to the formation of stereoisomers (enantiomers and diastereomers). Controlling and characterizing the three-dimensional arrangement of these products is a critical aspect of modern organic synthesis.

Research on the synthesis of 1-aryl-1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones provides a clear example of stereochemical investigation. researchgate.net The stereoselective preparation of 1-exo and 1-endo diastereomers was achieved through distinct synthetic routes. researchgate.net The 1-exo-substituted isomers were formed via a photo [2+2] cycloaddition reaction between 3-substituted coumarins and olefins. researchgate.net In contrast, the 1-endo-substituted isomers were prepared by first performing the cycloaddition with acetylenes to yield a dihydro intermediate, which was then hydrogenated over a palladium-carbon catalyst. researchgate.net

The stereochemistry of these diastereomers was unambiguously determined using 1H-NMR spectroscopy. researchgate.net A key diagnostic feature is the chemical shift of the C8-proton, which is strongly shielded by the nearby aryl ring in the 1-endo isomer, causing its signal to appear at a significantly different position compared to the C8-proton in the 1-exo isomer. researchgate.net This demonstrates how specific reaction pathways can control the diastereomeric outcome and how spectroscopic methods can be used for structural elucidation. researchgate.net In other studies, the cyclization of glycals with arylamines was found to produce a pair of diastereomeric tetrahydro-2H-pyran-fused tetrahydroquinolines, highlighting the common formation of stereoisomeric products in the synthesis of complex pyran-containing heterocycles. acs.org

Table 3: Stereoselective Synthesis of Benzo[b]cyclobuta[d]pyran-3-one Diastereomers

| Target Diastereomer | Key Reaction Steps | Stereochemical Outcome | Method of Determination | Reference |

|---|---|---|---|---|

| 1-exo-Aryl Isomer | Photo [2+2] cycloaddition of coumarin and olefin | Stereoselective formation of the exo product | ¹H-NMR Spectroscopy | researchgate.net |

| 1-endo-Aryl Isomer | 1. Photo [2+2] cycloaddition of coumarin and acetylene (B1199291) 2. Hydrogenation over Pd-C | Stereoselective formation of the endo product | ¹H-NMR Spectroscopy (shielding of C8-H) | researchgate.net |

Applications of 1h Dibenzo B,d Pyran in Advanced Materials and Catalysis Research

Integration into Conjugated Polymer Systems for Organic Electronics

The development of high-performance organic electronic devices, such as polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs), relies heavily on the design and synthesis of novel conjugated polymers with optimized properties. academie-sciences.frrsc.org The incorporation of the 1H-Dibenzo[b,d]pyran moiety into polymer backbones has proven to be an effective strategy for tuning the electronic and morphological characteristics of these materials, leading to enhanced device performance.

Polymer Solar Cell (PSC) Development

In the field of polymer solar cells, the dibenzo[b,d]pyran unit has been utilized to construct wide band gap conjugated polymers that act as effective electron donors. henu.edu.cn For instance, a series of dibenzopyran-based conjugated copolymers (PDBPTBT) have been designed and synthesized for use in PSCs. henu.edu.cn The introduction of the dibenzo[b,d]pyran unit, often with solubilizing alkyl chains, allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. henu.edu.cn This tuning is critical for achieving efficient photoinduced electron transfer to fullerene-based acceptors like PC71BM. henu.edu.cn

The strategic placement of substituents on the dibenzo[b,d]pyran core and the comonomer units provides a powerful tool for optimizing the photovoltaic performance of these materials. henu.edu.cn Research has shown that even subtle changes in the alkyl side chains or the introduction of fluorine atoms can significantly impact the energy levels and, consequently, the open-circuit voltage (Voc) of the solar cell. henu.edu.cn

Table 1: Performance of Dibenzo[b,d]pyran-based Polymer Solar Cells

| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PDBPTBT-4 | PC71BM | 7.26 | 0.72 | 15.30 | 0.66 |

| Dithieno[3,2-b:2',3'-d]pyran based | - | 7.9 | - | - | - |

| Dithieno[3′,2′:3,4;2′′,3′′:5,6]benzo[1,2-c] henu.edu.cnnih.govnih.govthiadiazole (fDTBT)-based | PJ1 | 15.8 | - | - | - |

| Benzo-difuran-based | - | 18.4 | - | - | - |

| PBQx-TF | eC9-2Cl | 19.2 | - | - | - |

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data sourced from researchgate.netnih.govrsc.org.

Organic Light-Emitting Diode (OLED) Components

The dibenzo[b,d]pyran scaffold has also found application in the development of materials for organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. The high thermal stability and suitable energy levels of dibenzo[b,d]pyran derivatives make them promising candidates for achieving efficient and stable OLED performance. rsc.org

For instance, bipolar host materials incorporating dibenzo[b,d]furan, a close structural analog of dibenzo[b,d]pyran, have been synthesized and shown to possess good thermal stability and energy levels that match well with hole and electron transporting layers. rsc.org When used as hosts in OLEDs, these materials can facilitate balanced charge transport and efficient energy transfer to the guest emitter, leading to high external quantum efficiencies (EQE) and reduced efficiency roll-off. rsc.org One such device achieved a deep-blue emission with a maximum EQE of 8.10%. rsc.org

Furthermore, platinum(II) complexes featuring dibenzofuranyl imidazole (B134444) ligands have been developed as blue phosphorescent emitters for OLEDs. mdpi.com These complexes, when doped into a suitable host, can exhibit bright emissions and high current efficiencies. A device using one such complex achieved a current efficiency of 13.6 cd/A and an EQE of 8.4%. mdpi.com Another study on a tetradentate Pt(II) complex with a dibenzofuran (B1670420) emitter reported a remarkable EQE of approximately 30% and a significantly long operational lifetime. nih.gov

The use of dibenzo[g,p]chrysene (B91316) derivatives, which contain a fused polycyclic aromatic system that includes the dibenzopyran basic structure, has also been explored for blue OLEDs, with one device showing an EQE of 4.72%. researchgate.net High-efficiency red OLEDs have also been developed using 1,3,5-tris(1-pyrenyl)benzene as a host material doped with a pyran-based dopant, achieving a high current efficiency of 4.38 cd/A. psu.edu

Role as Ligands or Scaffolds in Catalytic Systems

The rigid framework and potential for introducing coordinating functional groups make 1H-Dibenzo[b,d]pyran and its derivatives attractive as ligands or scaffolds in various catalytic systems, ranging from metal-organic frameworks to organocatalysis.

Metal-Organic Frameworks (MOFs) as Catalytic Platforms

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govfrontiersin.org The properties of MOFs, such as high surface area, tunable pore size, and chemical functionality, make them highly promising for applications in catalysis. nih.govfrontiersin.orgmdpi.com While direct incorporation of the 1H-Dibenzo[b,d]pyran scaffold into MOFs as the primary ligand is not extensively documented, the broader class of pyran-containing and related heterocyclic compounds are utilized in the synthesis of MOFs and as substrates in MOF-catalyzed reactions.

For example, MOFs have been employed as efficient and reusable catalysts for the synthesis of various pyran derivatives through multi-component reactions. nih.govfrontiersin.org Tantalum-based MOF nanostructures (Ta-MOF) have been shown to effectively catalyze the synthesis of 1,4-dihydropyran derivatives. nih.gov Similarly, a bismuth-metal organic framework (Bi-MOF) has been used as a nanocatalyst for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.net These examples highlight the utility of MOFs in facilitating the construction of complex heterocyclic systems that may include the pyran ring structure. The catalytic activity of these MOFs is attributed to their high porosity, large surface area, and the presence of active metal sites. nih.govfrontiersin.org

Exploration in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more sustainable alternative to metal-based catalysis. researchgate.netresearchgate.net The dibenzo[b,d]pyran scaffold and its derivatives have been the target of organocatalytic synthetic strategies, and the pyran ring system is a common motif in molecules synthesized using organocatalysts.

For instance, the enantioselective synthesis of dibenzopyran derivatives has been achieved through a cooperative catalytic system involving palladium/norbornene and a cinchona alkaloid-based organocatalyst. rsc.org This method allows for the formation of chiral dibenzopyran structures in good yields and with high enantioselectivities. rsc.org

Furthermore, various organocatalysts have been developed for the efficient synthesis of tetrahydrobenzo[b]pyran derivatives via multi-component reactions. eurekaselect.combenthamscience.combhu.ac.infrontiersin.org These reactions often proceed under mild and environmentally friendly conditions, such as in aqueous media. eurekaselect.combenthamscience.com Catalysts like 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride and ethylenediamine (B42938) diacetate have proven effective in promoting the tandem Knoevenagel-Michael cyclocondensation reaction that leads to the formation of the tetrahydrobenzo[b]pyran ring system. researchgate.neteurekaselect.com The use of photo-redox catalysts, such as methylene (B1212753) blue, has also been explored for the synthesis of these scaffolds under visible light irradiation. frontiersin.orgutm.my

Exploration as Advanced Functional Materials

Beyond their applications in organic electronics and catalysis, derivatives of 1H-Dibenzo[b,d]pyran are being investigated as advanced functional materials with unique properties. The inherent structural features of the dibenzopyran core can be leveraged to create materials with specific functions.

For example, the synthesis of various substituted 6H-dibenzo[b,d]pyran-6-ones has been accomplished through methods like the inverse electron demand Diels-Alder reaction and rhodium-catalyzed oxidative C-H bond arylation. acs.orgrsc.org These synthetic routes provide access to a library of dibenzopyranone derivatives with diverse substitution patterns. The photophysical properties of these synthesized molecules can be examined using UV-visible and fluorescence spectroscopies to assess their potential in applications such as fluorescent probes or photoactive materials. researchgate.net

The modification of naturally occurring materials with structures related to dibenzopyran can also lead to advanced functionalities. For instance, the chemical modification of nanocellulose to create superhydrophobic surfaces has been demonstrated, showcasing how the functionalization of materials containing pyran-like rings can lead to novel properties for applications like oil spill cleanup. mdpi.com

The synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-one natural products further highlights the importance of this scaffold in bioactive compounds. jst.go.jp The development of synthetic strategies towards these complex molecules not only provides access to the natural products themselves but also opens up avenues for creating analogs with potentially enhanced or new biological activities. researchgate.net

Fluorescent Probes and Chromophores

The rigid, planar structure of the 1H-dibenzo[b,d]pyran scaffold makes it an attractive core for the development of fluorescent probes and chromophores. Its inherent spectroscopic properties can be fine-tuned through chemical modifications, leading to materials with tailored absorption and emission characteristics. Researchers have explored the introduction of various functional groups to the dibenzopyran backbone to modulate its electronic and photophysical behavior.

The photophysical properties of dibenzopyran derivatives are a subject of ongoing research. researchgate.net Studies have shown that the introduction of different substituents can significantly influence the absorption and emission spectra of these compounds. For instance, the synthesis of various 6-aryl-6H-dibenzo[b,d]pyran derivatives and their subsequent spectroscopic analysis revealed a correlation between the nature of the substituent and the resulting photophysical properties. researchgate.net

Furthermore, the dibenzopyran framework has been incorporated into more complex molecular architectures to create novel dyes and probes. For example, dibenzosuberenone, a related ketone, has been used as a starting material to synthesize polycyclic π-conjugated systems that exhibit fluorescence. beilstein-journals.org These efforts highlight the versatility of the dibenzopyran core in the design of new fluorescent materials.

Nonlinear Optical (NLO) Materials

The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical frequencies. Organic molecules with extended π-conjugation and significant charge-transfer character are promising candidates for NLO applications. The 1H-dibenzo[b,d]pyran scaffold, with its fused aromatic rings, provides a platform for designing molecules with potentially large nonlinear optical responses.

Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to predict the NLO properties of various organic chromophores. researchgate.netresearchgate.net These studies calculate parameters such as polarizability and hyperpolarizability, which are measures of the NLO response. For instance, research on D-π-A (donor-π-acceptor) chromophores has shown that modifying the π-linker can significantly impact the NLO properties. researchgate.net While direct experimental data on the NLO properties of 1H-dibenzo[b,d]pyran itself is limited in the provided search results, the principles from related systems suggest its potential. The design of novel chromophores often involves creating a charge-asymmetric π-system, a feature that can be incorporated into the dibenzopyran framework. researchgate.net

Research into new NLO materials is an active area, with studies exploring a wide range of molecular structures. rsc.orgbohrium.com The development of organic NLO materials is driven by their potential applications in technologies such as optical data storage and telecommunications. bohrium.com The synthesis of novel chromophores with high second-order hyperpolarizability values is a key objective in this field. researchgate.net

Emerging Research Directions and Future Outlook for 1h Dibenzo B,d Pyran Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the 6H-dibenzo[b,d]pyran-6-one core, a key derivative, has been a focal point of recent research, leading to the development of several innovative and efficient protocols.

A notable advancement is the microwave-assisted, one-step parallel synthesis of dibenzopyranones. nih.gov This method utilizes a Suzuki-Miyaura cross-coupling reaction between bromo arylcarboxylates and o-hydroxyarylboronic acids, followed by a spontaneous lactonization to yield the desired products in good to excellent yields. nih.gov The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods. henu.edu.cn

Palladium-catalyzed reactions have also been instrumental in the synthesis of dibenzopyran derivatives. The Catellani reaction, a cooperative palladium/norbornene catalysis, has been successfully employed for the synthesis of a variety of these compounds. chim.it Furthermore, an enantioselective version of this reaction has been developed using a cinchona alkaloid base as an organocatalyst, yielding dibenzopyrans with good enantiomeric excesses. chim.it Another palladium-mediated approach involves the intramolecular biaryl coupling of phenyl benzoate (B1203000) derivatives to form the 6H-dibenzo[b,d]pyran-6-one ring system. jst.go.jp

Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to dibenzo[b,d]pyran-6-ones. One such strategy involves a cascade of [4+1] and [4+2] cycloadditions using readily available 3-carbonylcoumarins and isocyanides. peerj.com This method is highly convergent, forming multiple carbon-carbon bonds in a single operation. peerj.com Similarly, three-component reactions of aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone, catalyzed by N-heterocyclic carbenes, provide a facile synthesis of tetrahydrobenzo[b]pyrans. eurekaselect.com

Other innovative methods include the inverse electron demand Diels-Alder (IEDDA) reaction of coumarin-fused dienes with enamines, which yields 6H-dibenzo[b,d]pyran-6-ones through a domino sequence. acs.org Additionally, a redox-neutral synthesis from aryl ketone O-acetyl oximes and quinones has been achieved via Rh(III)-catalyzed C–H activation and annulation. rsc.org

Table 1: Comparison of Novel Synthetic Methodologies for Dibenzo[b,d]pyran Derivatives

| Methodology | Key Features | Catalysts/Reagents | Ref. |

|---|---|---|---|

| Microwave-assisted Suzuki-Miyaura Coupling | One-step, parallel synthesis, rapid | Palladium catalyst, o-hydroxyarylboronic acids | nih.govhenu.edu.cn |

| Palladium/Norbornene Cooperative Catalysis (Catellani Reaction) | Efficient synthesis of diverse derivatives, enantioselective variant available | Palladium catalyst, norbornene, cinchona alkaloid (for enantioselective) | chim.it |

| Multicomponent Cycloadditions | Highly convergent, atom-economical | Isocyanides, 3-carbonylcoumarins | peerj.com |

| Three-Component Cyclocondensation | Operationally simple, good to excellent yields | N-heterocyclic carbene precursor | eurekaselect.com |

| Inverse Electron Demand Diels-Alder (IEDDA) | Domino reaction sequence | Enamines, coumarin-fused dienes | acs.org |

| Rh(III)-Catalyzed C-H Activation | Redox-neutral, cascade annulation | Rh(III) catalyst, aryl ketone O-acetyl oximes, quinones | rsc.org |

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool for accelerating the design and discovery of novel materials with tailored properties. frontiersin.orgresearchgate.netmghpcc.orglongdom.orgethz.ch In the context of 1H-dibenzo[b,d]pyran chemistry, advanced computational methods, particularly Density Functional Theory (DFT), are being leveraged to predict and understand the electronic and optical properties of its derivatives for various material science applications. henu.edu.cnmghpcc.orgacs.org

DFT calculations are employed to optimize the geometries of dibenzopyran-based polymers and predict their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. henu.edu.cn These calculations are crucial for designing materials with specific band gaps, which is essential for applications in organic electronics. henu.edu.cnlongdom.org For instance, in the development of wide band gap conjugated polymers for polymer solar cells, DFT has been used to study the effect of different alkyl side chains and fluorine substitution on the planarity and rigidity of the polymer backbones. henu.edu.cn These theoretical predictions help in understanding structure-property relationships and guiding the synthesis of more efficient materials. henu.edu.cn

Computational models also play a vital role in predicting the behavior of materials in devices. For example, simulations can provide insights into the charge transport properties of dibenzopyran derivatives, which is critical for their application in organic field-effect transistors (OFETs). uky.edu By calculating parameters like reorganization energy, researchers can estimate the charge mobility of a material before its synthesis, thus streamlining the material discovery process. researchgate.net

Furthermore, computational modeling aids in understanding reaction mechanisms. DFT studies have been used to investigate the "ortho effect" in palladium-catalyzed reactions for the synthesis of dibenzopyrans, providing a rational explanation for the observed selectivity. chim.it This understanding allows for the optimization of reaction conditions and the design of more efficient synthetic routes.

The integration of machine learning with high-throughput computational screening is an emerging trend that promises to further revolutionize material design. frontiersin.orgresearchgate.net By training machine learning models on large datasets generated from DFT calculations, it is possible to rapidly predict the properties of new candidate molecules, significantly accelerating the discovery of high-performance materials based on the 1H-dibenzo[b,d]pyran scaffold.

Exploration of Novel Material Science Applications

The unique photophysical and electronic properties of 1H-dibenzo[b,d]pyran derivatives have led to their exploration in a variety of material science applications, particularly in the field of organic electronics. uky.eduontosight.airsc.orgntu.edu.sg

Organic Light-Emitting Diodes (OLEDs): Dibenzopyran-based materials are being investigated as components in OLEDs. google.commdpi.comrsc.org Their tunable electronic properties allow for their use as host materials for phosphorescent emitters or as fluorescent emitters themselves. mdpi.com The rigid and planar structure of the dibenzopyran core can contribute to high thermal stability and good charge transport characteristics, which are desirable for long-lasting and efficient OLED devices. henu.edu.cn

Organic Solar Cells (OSCs): Dibenzopyran-based conjugated polymers have shown promise as donor materials in polymer solar cells. henu.edu.cn By carefully designing the polymer structure, for example, by introducing specific side chains or co-monomers, the band gap and energy levels can be tuned to optimize light absorption and charge separation at the donor-acceptor interface. henu.edu.cn Research has demonstrated that polymers incorporating the dibenzopyran moiety can achieve significant power conversion efficiencies. henu.edu.cn

Organic Field-Effect Transistors (OFETs): The potential for high charge carrier mobility makes dibenzopyran derivatives attractive candidates for the active layer in OFETs. uky.eduresearchgate.net Single-crystal OFETs based on dibenzo-tetrathiafulvalene, a related heterocyclic system, have shown high field-effect mobilities, suggesting that dibenzopyran-based materials could also exhibit excellent performance in these devices. researchgate.net

Other Applications: The versatility of the dibenzopyran scaffold extends to other areas of material science. For example, fluoran (B1223164) derivatives, which contain a dibenzopyran moiety, are used in electrochromic devices for applications such as smart windows. optica.org Additionally, pyran derivatives have been investigated as mechanochromic materials, where their fluorescence color changes in response to mechanical stimuli, making them suitable for sensors and security inks. chinesechemsoc.orgchinesechemsoc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Dibenzo(b,d)pyran, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted phenols with cyclic ketones under acidic or catalytic conditions. For example, intermediates like 2-arylfuro[3,2-b]pyran-3-carbaldehydes are purified via column chromatography and characterized using -NMR, -NMR, and X-ray crystallography to confirm regioselectivity and stereochemistry . Purity is validated via HPLC (>98%), with mass spectrometry (MS) confirming molecular weights .

Q. How can researchers validate the structural identity of this compound derivatives?

- Methodological Answer : Structural validation requires a combination of:

- Spectroscopy : -NMR (e.g., aromatic proton integration at δ 6.8–7.5 ppm) and -NMR (carbonyl signals at ~190 ppm) .

- Crystallography : Single-crystal X-ray diffraction to resolve bond angles and confirm fused bicyclic systems .

- Chromatography : GC-MS or LC-MS to detect impurities (<0.5%) and isotopic patterns .

Q. What safety protocols are critical when handling this compound analogs?

- Methodological Answer : Due to potential carcinogenicity (e.g., dibenzo[a,h]pyrene analogs), use PPE (gloves, lab coats) and work in fume hoods. Follow guidelines from safety data sheets (SDS) for storage (2–8°C, inert atmosphere) and disposal (incineration for PAH-like compounds) .

Advanced Research Questions